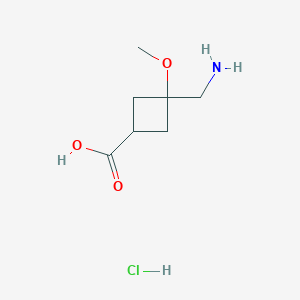

3-(Aminomethyl)-3-methoxycyclobutan-1-carbonsäure; Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Aminomethyl)-3-methoxycyclobutane-1-carboxylic acid;hydrochloride is a chemical compound with a unique structure that includes a cyclobutane ring, an aminomethyl group, and a methoxy group

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific biological pathways associated with diseases such as cancer and metabolic disorders.

- Inhibition of Tumor Growth: Research indicates that derivatives of this compound exhibit inhibitory effects on tumor cell proliferation. For instance, studies have shown that it acts as a selective antagonist for NMDA receptors, which are implicated in neurodegenerative diseases and cancer growth .

- PDGF Receptor Kinase Inhibition: The compound has demonstrated inhibitory activity against the Platelet-Derived Growth Factor (PDGF) receptor kinase, making it a candidate for treating various proliferative diseases, including certain cancers and autoimmune disorders .

Biochemical Studies

The compound's structure allows it to interact with various enzymes and receptors, leading to significant biochemical implications.

- Enzyme Modulation: It has been shown to modulate the activity of certain enzymes involved in metabolic pathways. For example, it inhibits amino oxidases in rat liver mitochondria, which may be relevant for metabolic regulation .

- Transport Mechanisms: Investigations into the transport mechanisms of this compound reveal that it is selectively taken up by L-type amino acid transporters. This characteristic can be leveraged for targeted drug delivery systems in cancer therapy .

Case Studies

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-methoxycyclobutane-1-carboxylic acid;hydrochloride typically involves the cyclopropanation of olefins under the action of diazo compounds containing fragments that can be further transformed into amino and carboxy groups . This reaction proceeds by the mechanism of catalytic [1+2] cycloaddition . Other methods include the alkylation of glycine equivalents with 1,2-electrophiles and the intramolecular cyclization of γ-substituted amino acid derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of 3-(Aminomethyl)-3-methoxycyclobutane-1-carboxylic acid;hydrochloride.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aminomethyl)-3-methoxycyclobutane-1-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminomethyl and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted cyclobutane derivatives.

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)-3-methoxycyclobutane-1-carboxylic acid;hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-(Aminomethyl)-3-methoxycyclobutane-1-carboxylic acid;hydrochloride include:

- 1-Aminocyclopropanecarboxylic acid

- 3-(Aminomethyl)phenylboronic acid hydrochloride

- 3-Aminomethylphenylboronic acid, pinacol ester hydrochloride

Uniqueness

The uniqueness of 3-(Aminomethyl)-3-methoxycyclobutane-1-carboxylic acid;hydrochloride lies in its specific structure, which includes a cyclobutane ring with both aminomethyl and methoxy groups. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Biologische Aktivität

3-(Aminomethyl)-3-methoxycyclobutane-1-carboxylic acid; hydrochloride (commonly referred to as AMMC) is a cyclic amino acid derivative that has garnered attention for its potential biological activities. This compound is structurally unique due to its cyclobutane ring and the presence of an amino group, which may influence its interaction with biological systems.

- Molecular Formula : C₆H₁₂ClNO₃

- Molecular Weight : 181.62 g/mol

- CAS Number : 1955505-57-3

The biological activity of AMMC is primarily attributed to its ability to interact with various receptors and transporters in the body. Studies suggest that AMMC may enter cells via L-type amino acid transporters, similar to other amino acids, which facilitates its uptake in tissues, including brain tissues .

Biological Activity Overview

AMMC has shown promise in several areas of biological research:

- Antitumor Activity :

- Neuroprotective Effects :

- Metabolic Effects :

Case Study 1: Gliosarcoma Imaging

A study conducted on the biodistribution of radioiodinated cyclobutane derivatives demonstrated that AMMC-related compounds could serve as effective radiotracers for SPECT imaging in gliosarcoma models. The tumor-to-brain ratios were notably high, indicating promising applications in tumor diagnostics .

Case Study 2: Neuroprotection in Animal Models

In a series of experiments involving animal models of neurodegeneration, treatment with AMMC derivatives resulted in reduced neuronal loss and improved cognitive function compared to control groups. These findings suggest a protective role against neurotoxic agents .

Data Table: Biological Activities of AMMC Derivatives

Eigenschaften

IUPAC Name |

3-(aminomethyl)-3-methoxycyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-7(4-8)2-5(3-7)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKAPMUENDMBNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)C(=O)O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.